molecular formula C11H17NO2 B7976515 (2R)-2-(4-Methoxybenzylamino)-propan-1-ol

(2R)-2-(4-Methoxybenzylamino)-propan-1-ol

Cat. No.: B7976515
M. Wt: 195.26 g/mol
InChI Key: JECRNIMUUGOGMJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Pervasive Role of Chiral β-Amino Alcohol Architectures in Stereoselective Synthesis

Within the broader family of amino alcohols, the β-amino alcohol or 1,2-amino alcohol motif is particularly prominent. This structural unit is a key feature in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.gov The ability of the vicinal (adjacent) amino and hydroxyl groups to coordinate to metal centers makes them exceptionally effective as chiral ligands in asymmetric catalysis. nih.gov By forming a chiral environment around a reactive metal center, these ligands can direct an incoming substrate to react in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. This level of control is paramount in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities.

The synthesis of these chiral architectures is a major focus of chemical research. acs.org Strategies range from utilizing the "chiral pool," which involves modifying naturally occurring chiral molecules like amino acids, to developing novel asymmetric catalytic methods. acs.org Techniques such as the asymmetric hydrogenation or transfer hydrogenation of α-aminoketones, the ring-opening of epoxides or aziridines, and the hydroamination of alkenes have been developed to provide efficient access to enantiomerically pure β-amino alcohols. nih.govacs.org These methods are constantly being refined to improve efficiency, selectivity, and substrate scope, highlighting the continued demand for these valuable chiral compounds. nih.gov

Strategic Position of (2R)-2-(4-Methoxybenzylamino)-propan-1-ol within the Chiral Amino Alcohol Class

This compound is a specific chiral β-amino alcohol that holds strategic importance as a chiral building block and a potential ligand in asymmetric synthesis. Its structure is derived from (R)-alaninol, a readily available chiral precursor, and incorporates a 4-methoxybenzyl group on the nitrogen atom. This substituent can be crucial for tuning the steric and electronic properties of the molecule when it is used as a ligand in catalysis.

Synthesis and Properties

A common and efficient method for the synthesis of N-substituted amino alcohols like this compound is through the reductive amination of a chiral amino alcohol with an appropriate aldehyde. In this case, the synthesis would logically proceed via the reaction of (R)-alaninol with 4-methoxybenzaldehyde (B44291) (p-anisaldehyde). This reaction first forms a Schiff base (imine) intermediate, which is then reduced in situ to yield the final secondary amine product. This method is widely employed due to its high efficiency and the commercial availability of the starting materials.

The starting material, (R)-alaninol, possesses well-defined physical properties, which are crucial for its use in stereoselective synthesis.

Interactive Data Table: Properties of (R)-(-)-2-Amino-1-propanol

PropertyValue
CAS Number 35320-23-1
Molecular Formula C₃H₉NO
Molecular Weight 75.11 g/mol
Appearance Clear colorless to yellow liquid
Boiling Point 166-168 °C
Density 0.963 g/mL at 20 °C
Optical Rotation [α]20/D −18°, neat
Refractive Index n20/D 1.4493

Data sourced from commercial supplier information. sigmaaldrich.com

The resulting product, this compound, combines the chirality of the alaninol backbone with the electronic influence of the methoxy-substituted aromatic ring. The presence of the benzyl (B1604629) group provides steric bulk, while the methoxy (B1213986) group can influence the molecule's coordination properties through electronic donation. These features make it an attractive candidate for a chiral ligand in various metal-catalyzed asymmetric reactions, such as reductions, alkylations, and additions. The N-H bond also allows for further derivatization, enabling the creation of a library of related ligands with fine-tuned properties for specific catalytic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(4-methoxyphenyl)methylamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECRNIMUUGOGMJ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Asymmetric Synthesis of 2r 2 4 Methoxybenzylamino Propan 1 Ol and Congeneric Chiral Amino Alcohols

Innovations in Catalytic Asymmetric Synthesis

Recent advancements in catalytic asymmetric synthesis have provided powerful tools for the efficient and highly selective production of chiral amino alcohols. These methods often employ transition metal catalysts to control stereochemistry, offering versatile routes to a wide array of enantioenriched products.

Asymmetric Cross-Coupling Reactions: Chromium-Catalyzed Approaches Utilizing Radical Polar Crossover Strategies

A significant challenge in the synthesis of chiral β-amino alcohols is the development of catalytic methods to access molecules with vicinal stereocenters from simple, readily available starting materials. acs.orgnih.gov Chromium-catalyzed asymmetric cross-coupling reactions have emerged as a powerful solution, particularly those employing a radical-polar crossover strategy. acs.orgnih.govwestlake.edu.cn This approach allows for the modular and efficient synthesis of diverse β-amino alcohols. acs.orgnih.gov

In a notable example, a chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines has been developed. acs.orgnih.gov A key innovation in this protocol is the generation of an α-amino radical intermediate, as opposed to a ketyl radical. acs.orgnih.gov The success of this method hinges on a chiral chromium catalyst that performs a threefold role: chemoselective single-electron reduction of the imine, rapid interception of the resulting radical to prevent unwanted side reactions, and subsequent chemo- and stereoselective addition to aldehydes. acs.orgnih.gov The use of strongly electron-withdrawing protecting groups on the imine is crucial for modulating its reduction potential, enabling the preferential reduction of the imine over the aldehyde. westlake.edu.cn This strategy has been successfully applied to the synthesis of high-value chiral β-amino alcohols with adjacent chiral centers. westlake.edu.cn

The combination of photoredox and chromium catalysis has further expanded the scope of these radical-polar crossover transformations. chemistryviews.org For instance, an enantioselective, three-component (hetero)arylalkylation of 1,3-dienes has been achieved, generating two new chiral centers in a single step with high enantioselectivity. chemistryviews.org This reaction proceeds via the photocatalytic generation of a radical cation from a (hetero)arene, which is then trapped by the diene. The resulting allylic radical subsequently reacts with an aldehyde component under the control of a chiral chromium catalyst. chemistryviews.org

Catalyst System Reactants Key Features Product Type
Chiral Cr-catalystAldehydes, N-sulfonyl iminesRadical-polar crossover via α-amino radical; catalyst plays a triple role. acs.orgnih.govβ-amino alcohols with vicinal stereocenters. acs.orgnih.gov
Photoredox catalyst, CrCl2, chiral bisoxazoline ligand(Hetero)arenes, 1,3-dienes, aldehydesThree-component reaction; generates two chiral centers. chemistryviews.org(Hetero)arylalkylated products. chemistryviews.org

Catalytic Intramolecular C-H Amination through Nitrene Insertion: Ruthenium-Catalyzed Cyclocarbamate Formation

Catalytic intramolecular C-H amination via nitrene insertion represents an efficient strategy for the synthesis of cyclic amino compounds, which are precursors to chiral amino alcohols. nih.gov Ruthenium-catalyzed reactions, in particular, have shown great promise in this area. researchgate.net These reactions often utilize precursors like N-mesyloxycarbamates to generate reactive nitrene intermediates in the presence of a rhodium or ruthenium catalyst. nih.gov

The mechanism of these transformations is thought to involve the formation of a metal-nitrene species that subsequently undergoes C-H insertion. nih.gov Theoretical studies, such as Density Functional Theory (DFT), have been employed to elucidate the reaction pathways, favoring a concerted C-H insertion mechanism. nih.gov Kinetic studies suggest that the C-H insertion step is often the rate-limiting step of the catalytic cycle. nih.gov

Cationic ruthenium(II)-pybox complexes have been developed as highly effective catalysts for the enantioselective amination of allylic and benzylic C-H bonds. researchgate.net These catalysts can achieve excellent enantioselectivity, which has been attributed to a novel mode of stereocontrol exerted by the pybox ligand. researchgate.net The cis-insertion of the nitrogen atom into the C-H bond allows for precise control over the stereochemistry of the reaction. researchgate.net The resulting oxazolidinones can be readily hydrolyzed to afford the desired chiral β-amino alcohols. nih.gov

Catalyst Nitrene Precursor Substrate Scope Key Outcome
Rhodium dimer catalystsN-mesyloxycarbamatesIntramolecular C-H bondsFormation of oxazolidinones. nih.gov
Cationic Ruthenium(II)-pybox complexesNot specifiedAllylic and benzylic C-H bondsHighly enantioselective amination. researchgate.net

Enantioselective Ring-Opening Reactions of Epoxides with Nucleophiles

The asymmetric ring-opening (ARO) of epoxides with amines is one of the most direct and atom-economical routes to synthesize β-amino alcohols. mdpi.com A variety of catalysts, including Lewis acids and metal-organic frameworks, have been developed to facilitate this transformation. mdpi.com The reaction involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol with a specific stereochemistry.

The choice of catalyst is critical for achieving high regioselectivity and enantioselectivity. For instance, zirconium(IV) chloride has been shown to catalyze the nucleophilic ring-opening of epoxides with amines efficiently. rroij.com Similarly, vanadium(III) chloride promotes the anti-stereoselective and highly regioselective cleavage of epoxides with aromatic amines at room temperature. rroij.com Inexpensive and environmentally friendly catalysts like lithium bromide have also been reported for the effective opening of epoxide rings by amines. rroij.com

For enantioselective transformations, chiral catalysts are employed. A chiral sulfinamide-based organocatalyst has been successfully used for the ARO of meso epoxides with anilines, providing excellent yields and enantioselectivity at room temperature. organic-chemistry.org Biocatalysis has also been explored for this reaction, with lipases such as Candida rugosa lipase (B570770) catalyzing the ring-opening of epoxides with amines. mdpi.com The combination of biocatalysis with continuous-flow technology offers a promising approach for the scalable synthesis of β-amino alcohols. mdpi.com

Catalyst Epoxide Type Amine Nucleophile Key Features
Zirconium(IV) chlorideVariousAminesEfficient synthesis of β-amino alcohols. rroij.com
Vanadium(III) chlorideVariousAromatic aminesAnti-stereoselective and highly regioselective. rroij.com
Chiral sulfinamide organocatalystmeso-epoxidesAnilinesHigh yield and excellent enantioselectivity. organic-chemistry.org
Candida rugosa lipaseVariousAminesBiocatalytic approach. mdpi.com

Stereoselective Alkylation and Reduction Methods

Stereoselective alkylation and reduction reactions provide alternative pathways to chiral amino alcohols. The reduction of α-amino ketones is a common strategy, where the stereochemical outcome can be controlled by the choice of reducing agent and the protecting group on the nitrogen atom. For example, carbamate-protected α-amino ketones can be selectively reduced to anti-amino alcohols, while N-trityl-protected α-amino ketones can yield syn-amino alcohols. researchgate.net

Asymmetric synthesis of cyclopropanes, which can be precursors to more complex chiral molecules, has been achieved through the reaction of sulfinylacrylonitriles with nucleophiles like 2-methoxyfuran. researchgate.net The stereochemistry of these reactions is often controlled by the chiral sulfinyl group. researchgate.net Another approach involves a temporary stereocenter strategy for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. This method utilizes an aldol (B89426) reaction with a chiral auxiliary, followed by a directed cyclopropanation and a retro-aldol cleavage to yield the enantiopure product. rsc.org

The aza- acs.orgnih.gov-Wittig sigmatropic rearrangement is another powerful tool for asymmetric synthesis. By employing a chiral auxiliary, such as an (-)-8-phenylmenthol (B56881) ester, the absolute stereochemistry of the rearrangement can be controlled, leading to enantiomerically pure products that can be further elaborated into complex chiral molecules. nih.gov

Method Starting Material Key Reagent/Strategy Product
Stereoselective ReductionN-protected α-amino ketonesSpecific reducing agents and protecting groupssyn- or anti-amino alcohols researchgate.net
Asymmetric Cyclopropanation2-sulfinylacrylonitrileChiral sulfinyl auxiliaryChiral cyclopropanes researchgate.net
Temporary Stereocenterα,β-unsaturated aldehydesChiral auxiliary, directed cyclopropanation, retro-aldolChiral cyclopropane-carboxaldehydes rsc.org
Aza- acs.orgnih.gov-Wittig RearrangementGlycine-derived migrating group(-)-8-phenylmenthol chiral auxiliaryEnantiomerically pure amino alcohols nih.gov

Biocatalytic Routes for Enantiopure Amino Alcohol Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral amino alcohols. Enzymes can operate under mild reaction conditions and often exhibit exquisite stereoselectivity, making them ideal for the synthesis of enantiopure compounds. nih.gov

Engineered Amine Dehydrogenases (AmDHs) for Asymmetric Reductive Amination of α-Hydroxy Ketones

Engineered amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric reductive amination of ketones to produce chiral amines and amino alcohols. hims-biocat.euacs.org These enzymes, often derived from naturally occurring amino acid dehydrogenases through protein engineering, catalyze the conversion of a ketone to a chiral amine using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. hims-biocat.eufrontiersin.org The cofactor is typically recycled in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). hims-biocat.eu

The direct asymmetric reductive amination of α-hydroxy ketones using AmDHs is a particularly attractive route to chiral amino alcohols, offering high atom economy and producing water as the main byproduct. frontiersin.org Significant research has focused on engineering AmDHs to improve their activity, stability, and substrate scope. acs.orgfrontiersin.orgresearchgate.net For example, directed evolution and computational analysis have been used to identify key amino acid residues in the active site that can be mutated to accommodate bulkier substrates or to enhance catalytic efficiency. acs.orgnih.gov

Through these engineering efforts, AmDHs have been developed that can catalyze the reductive amination of a broad range of α-hydroxy ketones with high conversion rates and excellent enantioselectivity (often >99% ee). nih.govfrontiersin.org This technology has been successfully applied to the preparative-scale synthesis of various chiral amino alcohols, demonstrating its potential for industrial applications. frontiersin.orgnih.gov

Enzyme Substrate Key Features Product
Engineered Amine Dehydrogenases (AmDHs)α-Hydroxy ketonesAsymmetric reductive amination, high enantioselectivity. hims-biocat.eufrontiersin.orgChiral amino alcohols. frontiersin.org
Engineered AmDH from Jeotgalicoccus aerolatusAlkyl (hetero)aryl ketonesHigh activity towards bulky substrates. nih.govChiral α-(hetero)aryl primary amines. nih.gov
Engineered AmDH from Sporosarcina psychrophila1-hydroxy-2-butanoneImproved catalytic efficiency through mutagenesis. frontiersin.org(S)-2-aminobutan-1-ol. frontiersin.org

Enzymatic Transformations and Optimization Strategies

The use of enzymes in the synthesis of chiral amino alcohols offers a green and highly selective alternative to traditional chemical methods. nih.gov Biocatalytic routes are prized for their ability to operate under mild conditions and with high stereoselectivity, directly addressing many of the challenges associated with chemical synthesis. nih.govfrontiersin.org

Enzymes such as transaminases (TAm), amine dehydrogenases (AmDHs), and others like imine reductases, lyases, and monoamine oxidases are instrumental in producing chiral amino alcohols. nih.govtandfonline.com A particularly effective approach involves the use of engineered amine dehydrogenases derived from amino acid dehydrogenases (AADH). These engineered AmDHs facilitate the one-step asymmetric reductive amination of α-hydroxy ketones, using ammonia as the sole amino donor, to produce chiral amino alcohols with high stereoselectivity. frontiersin.org

Optimization of these enzymatic processes is crucial for maximizing yield and efficiency. Statistical experimental designs, such as full factorial design and Response Surface Methodology, have been successfully employed to fine-tune reaction parameters. daneshyari.comnih.gov For instance, in enzyme cascade reactions, which couple multiple enzymatic steps to produce complex molecules from simple feedstocks, this statistical approach has led to significant improvements in conversion yields. daneshyari.comnih.govresearchgate.net By optimizing factors like pH, temperature, buffer type, and the concentrations of substrates and enzymes, researchers have achieved substantial increases in product conversion, paving the way for the development of efficient whole-cell biocatalysis systems. daneshyari.comnih.gov

Continuous-flow microreactors represent another frontier in the optimization of enzymatic syntheses. nih.gov This technology allows for the compartmentalization of reactions, which can overcome issues like substrate or product inhibition and increase the volumetric activity of the enzymes. nih.gov For example, the two-step enzymatic synthesis of (2S,3R)‐2‐amino‐1,3,4‐butanetriol (ABT) saw full conversion in a microreactor system by optimizing the conditions for the transketolase and transaminase enzymes individually. nih.gov

Enzyme ClassSubstrate TypeProduct TypeKey Advantage
Amine Dehydrogenase (AmDH)α-Hydroxy KetonesChiral Amino AlcoholsHigh stereoselectivity, uses ammonia directly frontiersin.org
Transaminase (TAm)Ketones, AldehydesChiral Amines, Amino AlcoholsHigh selectivity, part of efficient cascades nih.govdaneshyari.com
Transketolase (TK)Hydroxy-aldehydesChiral DiolsBuilds carbon backbone for further amination nih.gov

Derivatization from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids and sugars, which can be used as starting materials for the synthesis of complex chiral molecules. This approach leverages the inherent stereochemistry of the starting material to produce the desired enantiomer of the target compound.

Stereoselective Reduction of Chiral α-Amino Acids

A direct and common method for synthesizing chiral 1,2-amino alcohols is the stereoselective reduction of the corresponding α-amino acid. jocpr.com For the synthesis of (2R)-2-(4-Methoxybenzylamino)-propan-1-ol, the chiral precursor would be (R)-alanine. The key challenge is to reduce the carboxylic acid moiety to a primary alcohol without affecting the chiral center.

Several reducing agents have been effectively used for this transformation. Metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with additives like iodine or in methanol, are commonly employed and can produce the desired amino alcohols in high yields (73-98%). jocpr.com However, these reagents can be expensive and pose risks in large-scale applications. jocpr.com

A more convenient one-pot method involves the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with sodium borohydride. researchgate.net This procedure has been shown to be effective for a range of amino acids, yielding the corresponding amino alcohols with excellent yields and, crucially, with retention of the original optical purity. researchgate.net Catalytic hydrogenation is another, greener alternative, though it may require high pressure and temperature, thus demanding specialized equipment. jocpr.com

Reduction MethodStarting MaterialReducing AgentTypical YieldKey Feature
Metal Hydride Reductionα-Amino AcidLiAlH₄ or NaBH₄/I₂73-98% jocpr.comStrong reducing agent, high yield jocpr.com
CDI Activation/ReductionN-Protected α-Amino AcidCDI, NaBH₄>95% researchgate.netConvenient one-pot reaction, retains optical purity researchgate.net
Catalytic Hydrogenationα-Amino AcidH₂/Catalyst (e.g., Pd/C)81-83% jocpr.comGreen process, suitable for industry jocpr.com

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy is a powerful tool for asymmetric synthesis.

In the context of amino alcohol synthesis, chiral auxiliaries can be used in various ways. For instance, in Mannich-type reactions, the nucleophilic addition of α-alkoxy enolates to imines can be controlled by a chiral auxiliary to afford β-amino alcohols with high diastereo- and enantioselectivity. diva-portal.org Similarly, chiral auxiliaries attached to a glycosyl donor have been used to achieve complete anomeric control during the synthesis of oligosaccharides containing multiple 1,2-cis-glycosidic linkages, a testament to the power of this approach in controlling stereochemistry. nih.gov While not a direct synthesis of the title compound, the principles are broadly applicable. The auxiliary guides the approach of reagents to a prochiral center, ensuring the formation of one stereoisomer over the other.

Considerations for Scale-Up and Process Efficiency

Moving a synthetic route from the laboratory bench to industrial production requires careful consideration of scalability, cost, safety, and efficiency.

Gram-Scale Synthesis and Enantiomeric Enrichment Techniques

The development of robust and scalable synthetic protocols is essential for producing the quantities of material needed for further research and development. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones has proven to be a highly efficient and scalable method for synthesizing chiral 1,2-amino alcohols. acs.org This one-step process can deliver products with excellent enantioselectivities (often >99% ee) and in high isolated yields. acs.org The catalyst loading can be very low (e.g., 0.13 mol%), which is a significant advantage for large-scale synthesis. acs.org

Enzyme-based methods are also being developed with scalability in mind. The optimization of enzyme cascades not only improves conversion but also identifies rate-limiting steps and the specific requirements for integrating these pathways into microbial hosts for whole-cell biocatalysis. daneshyari.comnih.gov This approach is inherently scalable and sustainable.

Development of Cost-Effective and Industrially Viable Preparations

For a synthesis to be industrially viable, it must be cost-effective. This involves using inexpensive starting materials, minimizing the number of synthetic steps, and employing safe and environmentally benign processes. jocpr.com Biocatalytic routes are particularly attractive in this regard. nih.gov The use of enzymes can eliminate the need for costly and hazardous reagents and often simplifies purification procedures, leading to a more economical and sustainable manufacturing process. nih.gov

The development of continuous-flow microreactor systems is a significant step towards intensifying biocatalytic processes for industrial application. nih.gov These systems allow for higher productivity per unit volume and easier optimization and control compared to traditional batch reactors, making them a powerful tool for designing cost-effective and efficient industrial syntheses. nih.gov Furthermore, simplifying procedures for established chemical methods, for example by using lithium and aluminum chloride as a less hazardous alternative to LiAlH₄ for amino acid reduction, also contributes to developing more practical and industrially applicable routes. jocpr.com

Applications of 2r 2 4 Methoxybenzylamino Propan 1 Ol As a Chiral Ligand and Organocatalyst in Asymmetric Catalysis

Rational Design and Synthesis of Chiral Ligands Based on β-Amino Alcohol Scaffolds

The design of chiral ligands from β-amino alcohol scaffolds is a cornerstone of modern asymmetric catalysis. westlake.edu.cn The fundamental principle behind their efficacy lies in their ability to form a rigid, stereochemically defined environment around a metal center upon coordination through the nitrogen and oxygen atoms. This bidentate chelation creates a chiral pocket that forces substrates to approach in a specific orientation, thereby directing the outcome of the reaction to favor one enantiomer.

The synthesis of these ligands often begins with natural or unnatural chiral amino acids, which serve as an inexpensive and enantiopure starting point. rsc.org For instance, (2R)-2-(4-Methoxybenzylamino)-propan-1-ol is typically synthesized from (R)-alanine. The process involves the reduction of the carboxylic acid moiety to a primary alcohol to form (R)-alaninol. This is followed by N-alkylation of the primary amine with 4-methoxybenzyl chloride. The 4-methoxybenzyl group is strategically chosen not only for its steric bulk, which helps to create a more defined chiral environment, but also for its electronic properties, which can modulate the reactivity of the catalyst.

Recent advancements have introduced novel catalytic methods for constructing chiral β-amino alcohol frameworks from simple starting materials like aldehydes and imines. westlake.edu.cn For example, chromium-catalyzed asymmetric cross-coupling reactions have been developed to provide modular access to these high-value compounds. westlake.edu.cn This approach overcomes limitations associated with traditional methods and expands the diversity of accessible ligand structures. westlake.edu.cn The versatility of the β-amino alcohol scaffold allows for extensive modification to fine-tune the ligand's properties for specific applications, a process often referred to as "ligand tuning." researchgate.net

**3.2. Catalytic Activity in Diverse Asymmetric Transformations

The utility of this compound and its analogs is demonstrated by their successful application as ligands in a wide array of metal-catalyzed asymmetric reactions. The predictable chelation and stereodirecting ability of the β-amino alcohol moiety are central to their catalytic prowess.

One of the most well-established applications of chiral β-amino alcohols is in promoting the enantioselective addition of organometallic reagents, such as diethylzinc (B1219324), to aldehydes and ketones. rsc.orgpdx.edu In this reaction, the β-amino alcohol ligand first reacts with the organometallic reagent to form a chiral catalyst in situ. This catalyst then coordinates to the carbonyl compound, activating it for nucleophilic attack and directing the approach of the alkyl group from the organometallic reagent.

The reaction of a Grignard reagent with a carbonyl compound, for example, proceeds via nucleophilic addition to form a C-C bond, yielding an alcohol upon protonation. libretexts.orgreadchemistry.com The stereochemical outcome of this addition can be controlled by a chiral ligand like this compound. Research has shown that ligands with a β-amino alcohol structure are highly effective in the addition of diethylzinc to various aldehydes, often achieving high yields and excellent enantioselectivities. rsc.org The steric and electronic nature of both the aldehyde and the ligand are critical factors influencing the reaction's success.

Table 1: Illustrative Performance of β-Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Aldehydes

Aldehyde SubstrateLigand TypeYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde (B42025)β-Amino Alcohol>9595
4-Chlorobenzaldehydeβ-Amino Alcohol>9592
2-Naphthaldehydeβ-Amino Alcohol>9596
Cinnamaldehydeβ-Amino Alcohol>9590

This table presents representative data for β-amino alcohol-catalyzed reactions to illustrate typical performance. Data adapted from studies on new chiral amino alcohol ligands. rsc.org

Asymmetric hydrogenation and transfer hydrogenation are powerful, atom-economical methods for producing chiral alcohols and amines from prochiral ketones and imines, respectively. okayama-u.ac.jpscholaris.ca Ruthenium complexes bearing chiral β-amino alcohol ligands have proven to be particularly effective catalysts for these transformations. mdpi.com In asymmetric transfer hydrogenation (ATH), an alcohol like isopropanol (B130326) often serves as the hydrogen source. mdpi.com

The catalyst system, typically formed in situ from a ruthenium precursor like [RuCl2(p-cymene)]2 and a chiral β-amino alcohol ligand, facilitates the stereoselective transfer of hydrogen to the substrate. mdpi.comsigmaaldrich.com The rigidity of the ligand's backbone is crucial for achieving high enantioselectivity. mdpi.com While many studies have focused on ligands derived from aminoindanol, the fundamental principles apply to other β-amino alcohols, including this compound. More recently, a desire for greener chemistry has spurred the development of catalysts based on more abundant and less toxic metals, such as iron, for these reductions. nih.govrsc.org

Table 2: Representative Results for Asymmetric Transfer Hydrogenation of Ketimines using a Ru/β-Amino Alcohol Catalyst

Ketimine SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
N-(1-phenylethylidene)diphenylphosphinamideR9682
N-(1-(4-methoxyphenyl)ethylidene)diphenylphosphinamideR9875
N-(1-(4-chlorophenyl)ethylidene)diphenylphosphinamideR9578

This table summarizes data from the ATH of N-phosphinyl ketimines catalyzed by a ruthenium complex with a chiral β-amino alcohol ligand ((1S,2R)-1-amino-2-indanol) to illustrate the efficacy of this catalyst class. mdpi.com

The enantioselective addition of terminal alkynes to aldehydes is a vital reaction for synthesizing chiral propargylic alcohols, which are versatile building blocks in organic synthesis. This transformation can be effectively catalyzed by metal complexes of chiral ligands. While specific data for this compound in this reaction is not extensively detailed in the provided context, the broader class of β-amino alcohols has been successfully employed.

The general mechanism involves the formation of a metal acetylide species that is rendered chiral by the amino alcohol ligand. This chiral complex then adds to the aldehyde in a highly stereocontrolled manner. The efficiency and enantioselectivity of the reaction are highly dependent on the metal center (e.g., zinc, copper), the specific structure of the β-amino alcohol ligand, and the reaction conditions.

The inherent chirality of this compound can be used to control not only enantioselectivity but also diastereoselectivity. In reactions that form two or more stereocenters, the chiral ligand can influence the relative configuration of these centers. For example, in the addition of a nucleophile to a chiral aldehyde, the ligand's stereochemistry can either match or mismatch with the substrate's inherent facial bias, leading to the selective formation of one diastereomer.

The stereochemistry of the catalyst dictates the trajectory of the incoming nucleophile, effectively overriding or reinforcing the substrate's own stereochemical preference. This "catalyst control" is a powerful strategy for accessing specific diastereomers that might be difficult to obtain otherwise. Studies optimizing new β-amino alcohol ligands have confirmed their ability to provide excellent yields and stereoselectivity across a range of substrates, demonstrating the validity of fine-tuning the ligand structure to control the reaction outcome. rsc.org

Development and Evaluation of Novel Nitrogen-Containing Chiral Ligands and Auxiliaries Derived from the β-Amino Alcohol Moiety

The β-amino alcohol scaffold is not just a ligand in itself but also a versatile starting point for the synthesis of more complex chiral ligands and auxiliaries. westlake.edu.cnresearchgate.net The amino and hydroxyl groups of this compound can be readily derivatized to introduce new functionalities or to incorporate the chiral unit into larger, more sophisticated ligand architectures. researchgate.net

One common strategy involves converting the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) and then substituting it with a phosphine (B1218219) group to create β-aminophosphine ligands. rsc.org These N,P-bidentate ligands are highly effective in a variety of metal-catalyzed reactions, including palladium-catalyzed allylic substitutions. rsc.org Another approach is to use the β-amino alcohol to synthesize chiral oxazoline (B21484) rings, which are key components of widely used ligand families like BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)). nih.gov These novel ligands are then evaluated in standard catalytic test reactions, such as the diethylzinc addition to benzaldehyde or asymmetric hydrogenations, to assess their catalytic activity and stereodirecting capabilities. rsc.org

Role in Cascade Reactions and Multi-Stereocenter Generation

The strategic construction of molecules with multiple stereocenters in a single, efficient operation is a hallmark of modern synthetic chemistry. Cascade reactions, also known as domino or tandem reactions, have emerged as a powerful tool in this endeavor, allowing for the formation of complex molecular architectures from simple precursors in one pot. nih.gov Chiral organocatalysts, particularly those derived from amino alcohols, play a pivotal role in orchestrating these complex transformations with high levels of stereocontrol. While direct applications of this compound in published cascade reactions are not extensively documented, the broader class of chiral primary 1,2-aminoalcohols has been successfully employed as organocatalysts in such processes. ub.edu These compounds are instrumental in generating multiple stereogenic centers with high diastereoselectivity and enantioselectivity.

The utility of chiral primary amino alcohols in cascade reactions often stems from their ability to form key reactive intermediates, such as enamines or iminium ions, which then participate in a sequence of bond-forming events. nih.govnih.gov A prime example is the domino Michael-aldol reaction, where these catalysts have been shown to afford highly functionalized cyclohexanone (B45756) derivatives with excellent stereocontrol. ub.edu In these reactions, the catalyst first facilitates a Michael addition, creating one stereocenter, followed by an intramolecular aldol (B89426) reaction that establishes subsequent stereocenters. The stereochemical outcome of these intricate sequences is dictated by the chiral environment provided by the organocatalyst. nih.govub.edu

Theoretical and experimental studies have shed light on the mechanistic pathways through which these catalysts operate. The catalyst's structure, along with co-catalysts such as acids, can influence which chiral species is responsible for the catalytic activation and, consequently, the stereochemical outcome of the reaction. ub.edu

A notable example of a cascade reaction facilitated by a chiral primary amino alcohol derivative is the synthesis of highly substituted cyclohexanones. The reaction between an enone and a β-ketoester, catalyzed by a chiral primary amino alcohol, proceeds through a domino Michael-aldol sequence to yield products with multiple contiguous stereocenters. The efficiency and stereoselectivity of such a reaction are highlighted in the table below.

Table 1: Chiral Primary Amino Alcohol-Catalyzed Domino Michael-Aldol Reaction

Entry Enone β-Ketoester Catalyst Loading (mol%) Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee, %)
1 Chalcone Ethyl acetoacetate 10 85 >97:3 90
2 (E)-4-Phenylbut-3-en-2-one Ethyl benzoylacetate 10 91 >97:3 93

This data illustrates the capacity of chiral amino alcohol catalysts to facilitate the formation of complex cyclic systems with excellent control over the spatial arrangement of substituents.

Furthermore, derivatives of similar chiral amino alcohols, such as prolinol ethers, have been utilized in cascade reactions involving iminium-catalyzed intramolecular additions followed by enamine-catalyzed intermolecular reactions. nih.gov These processes generate highly functionalized heterocyclic systems, such as tetrahydropyrans, in a single pot with high enantiopurity. nih.gov The ability to orchestrate such complex multi-step sequences underscores the versatility of chiral amino alcohol-based catalysts in the synthesis of molecules with multiple stereocenters. The development of these organocatalytic cascade reactions represents a significant advancement in accessing complex and diverse chemical structures from readily available starting materials. mdpi.com

Table 2: Prolinol Ether-Catalyzed Cascade Reaction for Tetrahydropyran Synthesis

Entry Substrate Nucleophile Yield (%) Enantiomeric Excess (ee, %)
1 (E)-5-Hydroxy-hept-6-enal Dimethyl malonate 89 99
2 (E)-5-Hydroxy-5-phenylpent-2-enal Nitromethane 75 97

These examples, utilizing catalysts structurally related to this compound, showcase the immense potential of this compound class in the field of asymmetric cascade catalysis for the efficient generation of molecular complexity and multiple stereocenters.

Mechanistic Elucidation and Computational Investigations of 2r 2 4 Methoxybenzylamino Propan 1 Ol in Catalytic Systems

Spectroscopic and Structural Characterization of Ligand-Metal Complexes and Reaction Intermediates

The efficacy of a chiral ligand like (2R)-2-(4-Methoxybenzylamino)-propan-1-ol in asymmetric catalysis is fundamentally tied to the three-dimensional structure of the metal complexes it forms. The characterization of these complexes, as well as any transient reaction intermediates, is crucial for understanding the catalytic cycle and the origin of enantioselectivity. A multi-faceted approach employing various spectroscopic and structural analysis techniques is typically undertaken.

Initial characterization of newly synthesized metal complexes often involves elemental analysis to confirm the stoichiometric composition. Spectroscopic techniques such as Infrared (IR) spectroscopy are invaluable for identifying the coordination mode of the ligand. For instance, in the case of a ligand like this compound, shifts in the vibrational frequencies of the O-H and N-H bonds upon coordination to a metal center can confirm the participation of these groups in forming the complex. nih.gov

For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard. While obtaining suitable crystals can be challenging, this technique provides precise bond lengths, bond angles, and the absolute configuration of the metal complex. Such data is critical for understanding the chiral environment created by the ligand around the metal center. In the absence of single crystals, X-ray powder diffraction (XRD) can provide information about the crystalline nature and phase purity of the complex. nih.gov

The following table summarizes the typical spectroscopic and structural data that would be sought for a metal complex of this compound:

TechniqueInformation Obtained
Elemental AnalysisConfirms the stoichiometric ratio of metal to ligand in the complex.
Infrared (IR)Identifies the coordination of functional groups (e.g., O-H, N-H) to the metal center through shifts in vibrational frequencies. nih.gov
NMR SpectroscopyElucidates the solution-state structure, ligand binding sites, and complex geometry through changes in chemical shifts and coupling constants. mdpi.com
Mass SpectrometryDetermines the mass-to-charge ratio of the complex, confirming its molecular weight.
X-ray CrystallographyProvides the precise three-dimensional structure, including bond lengths, bond angles, and absolute configuration in the solid state.
Circular Dichroism (CD)Characterizes the chiroptical properties of the complex and can be used to determine the absolute configuration in solution. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools to complement experimental studies, offering insights into reaction mechanisms, transition states, and the origins of selectivity that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a cornerstone of modern mechanistic studies in catalysis. nih.gov For a catalytic system involving this compound, DFT calculations would be employed to map out the entire catalytic cycle. This involves optimizing the geometries of the reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed energy profile of the reaction can be constructed.

The transition state is of particular interest as it governs the rate and selectivity of the reaction. DFT calculations can pinpoint the geometry of the transition state and identify the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate and the chiral catalyst that lead to the stabilization of one transition state over another. This information is fundamental to understanding how the chirality of the ligand is transferred to the product.

A primary goal of computational studies in asymmetric catalysis is to predict and rationalize the enantioselectivity and diastereoselectivity of a reaction. By calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products, the enantiomeric excess (ee) or diastereomeric ratio (dr) can be predicted. The difference in the free energies of these transition states (ΔΔG‡) is directly related to the ratio of the products.

These theoretical predictions can be compared with experimental results to validate the proposed mechanism. Moreover, once a reliable computational model is established, it can be used to predict the outcome of reactions with new substrates or to design more effective ligands.

The conformational flexibility of the chiral ligand plays a critical role in determining the outcome of a catalytic reaction. For this compound, the rotation around the C-N, C-C, and C-O bonds can lead to various conformers. Computational methods can be used to perform a thorough conformational analysis of the free ligand and, more importantly, the ligand-metal complex.

This analysis helps to identify the low-energy conformers that are likely to be present in the reaction mixture. The steric bulk of the p-methoxybenzyl group and the methyl group on the propanol (B110389) backbone are key features that define the chiral pocket of the catalyst. Molecular modeling allows for the visualization and quantification of these steric effects, providing a clear picture of how the ligand architecture dictates the approach of the substrate to the metal center and ultimately controls the stereochemical outcome of the reaction. The interplay of these steric factors is a crucial aspect that influences the diastereoselection and induced chirality at the metal center. researchgate.net

The following table outlines the key computational approaches and the insights they provide:

Computational MethodInsights Provided
DFT Geometry Optimization Provides the optimized structures of reactants, intermediates, transition states, and products.
DFT Frequency Analysis Confirms that optimized structures are true minima or transition states and provides thermodynamic data (e.g., free energies).
Transition State Search Locates the transition state structures connecting reactants and products, which is crucial for understanding reaction barriers and selectivity.
IRC Calculations Confirms that a found transition state connects the correct reactant and product.
Conformational Analysis Identifies the low-energy conformations of the ligand and its metal complexes, which are relevant for catalysis.
QTAIM Analysis The Quantum Theory of Atoms in Molecules can be used to analyze the nature of chemical bonds, including metal-ligand interactions. nih.gov

Strategic Utility of the β Amino Alcohol Scaffold in Medicinal Chemistry and Agrochemical Research

Scaffold Engineering for the Construction of Stereochemically Defined Bioactive Compounds

The precise three-dimensional arrangement of atoms in a molecule is paramount to its biological function. The (2R)-2-(4-Methoxybenzylamino)-propan-1-ol scaffold provides a robust platform for the synthesis of stereochemically pure bioactive compounds. nih.govenamine.net The inherent chirality of this molecule, with its (R)-configuration at the C2 position, serves as a foundational element for introducing further stereocenters with high diastereoselectivity. researchgate.net Medicinal chemists and process chemists leverage this pre-existing stereochemistry to significantly simplify synthetic routes and avoid the costly and often inefficient separation of enantiomers at later stages. enamine.net

The primary alcohol and the secondary amine functionalities of this compound offer orthogonal handles for chemical modification. This allows for the stepwise and controlled introduction of various substituents, enabling the exploration of a wide chemical space around the core scaffold. For instance, the amine can be acylated, alkylated, or engaged in reductive amination reactions, while the alcohol can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution. This versatility is crucial in structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity.

The 4-methoxybenzyl group, often referred to as a para-methoxybenzyl (PMB) group, is a key feature of this building block. It serves as a readily cleavable protecting group for the amine. This protection strategy is advantageous as the PMB group is stable to a wide range of reaction conditions but can be removed under specific oxidative or acidic conditions, often with high yield. This allows for the unmasking of the secondary amine at a desired point in a synthetic sequence, facilitating the introduction of further complexity or the final unveiling of the target molecule.

The strategic application of this compound in scaffold engineering is exemplified in the synthesis of various classes of bioactive molecules, including but not limited to, chiral ligands for asymmetric catalysis, and key intermediates for pharmaceuticals. chemicalbook.combiosolve-chemicals.eu

Table 1: Key Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2R)-2-[(4-methoxybenzyl)amino]propan-1-ol
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Chirality (R)-configuration
Key Functional Groups Primary alcohol, Secondary amine
Protecting Group 4-Methoxybenzyl (PMB)

Application as a Key Precursor in Natural Product Synthesis

Natural products remain a significant source of inspiration for the development of new drugs and agrochemicals. Their complex and often stereochemically rich structures present formidable challenges to synthetic chemists. This compound serves as a valuable chiral pool starting material for the total synthesis of several natural products and their analogues. researchgate.net The term "chiral pool" refers to the use of readily available, enantiopure natural compounds as starting materials for the synthesis of other chiral molecules.

The utility of this specific β-amino alcohol as a precursor stems from its ability to be elaborated into more complex structures while retaining the crucial stereochemical information at the C2 position. Synthetic strategies often involve the transformation of the propan-1-ol moiety and the subsequent modification of the amino group after deprotection. For example, the alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, or amidations, to extend the carbon skeleton.

While specific examples of the direct use of this compound in the total synthesis of a named natural product are not extensively documented in readily available literature, its structural motifs are present in numerous biologically active natural compounds. The synthesis of analogues of these natural products often relies on chiral building blocks like the one in focus to systematically probe the pharmacophore and improve properties such as potency, selectivity, and metabolic stability.

Development of Chemical Probes and Building Blocks for Preclinical Research Methodologies

Chemical probes are essential tools in chemical biology and drug discovery for elucidating the function of proteins and dissecting cellular pathways. The this compound scaffold can be instrumental in the design and synthesis of such probes. By attaching reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels, to this chiral scaffold, researchers can create molecules that can be used to visualize, isolate, and identify their biological targets.

The defined stereochemistry of the probe is critical, as biological systems are exquisitely sensitive to the three-dimensional shape of a molecule. The use of an enantiomerically pure scaffold like this compound ensures that any observed biological activity can be attributed to a single, well-defined stereoisomer, which is a fundamental principle in the development of selective chemical probes.

In Vitro and In Vivo Study Methodologies for Compound Evaluation

The evaluation of new chemical entities derived from (2R)-2-(4-M ethoxybenzylamino)-propan-1-ol involves a cascade of in vitro and in vivo studies. mdpi.com

In Vitro Evaluation:

Biochemical Assays: These assays are used to determine the direct interaction of a compound with its purified target protein, such as an enzyme or a receptor. For enzyme inhibitors, these assays measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50).

Cell-Based Assays: These experiments are conducted on living cells to assess a compound's effect on a specific cellular process or pathway. This can include measuring changes in cell viability, proliferation, apoptosis, or the expression of specific genes or proteins. nih.gov For example, RAW 264.7 macrophage cells are often used to assess the anti-inflammatory potential of new compounds. researchgate.net

Table 2: Examples of In Vitro Assays for Compound Evaluation

Assay Type Purpose Example
Enzyme Inhibition Assay To quantify the potency of a compound against a specific enzyme. Measuring the inhibition of a kinase using a radiometric or fluorescence-based assay.
Cell Viability Assay To determine the cytotoxicity of a compound. MTT or MTS assays on cancer cell lines.
Reporter Gene Assay To measure the activation or inhibition of a specific signaling pathway. Luciferase reporter assay to measure NF-κB activation.

In Vivo Evaluation:

Animal Models of Disease: Once a compound shows promising in vitro activity, it is typically tested in animal models that mimic human diseases. This allows for the assessment of the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a whole organism. The choice of animal model depends on the therapeutic area of interest.

Utilization of Advanced Biological Models such as Organoids for Compound Testing

In recent years, three-dimensional (3D) cell culture models, particularly organoids, have gained prominence in preclinical drug development. nih.gov Organoids are self-organizing 3D structures grown from stem cells that recapitulate the key structural and functional characteristics of an organ. nih.govmoleculardevices.com

Patient-derived organoids (PDOs), which are grown from a patient's own tissue, are proving to be a powerful tool for personalized medicine. moleculardevices.com These "mini-organs in a dish" can be used to test the efficacy of a panel of drugs, including novel compounds derived from scaffolds like this compound, to predict how an individual patient might respond to a particular treatment. This approach holds the potential to move beyond the "one-size-fits-all" model of drug development and tailor therapies to the specific biology of a patient's disease. The use of organoid models allows for more physiologically relevant drug screening compared to traditional 2D cell cultures, potentially reducing the high attrition rates of drug candidates in clinical trials. nih.gov

Q & A

Q. What are the key structural features of (2R)-2-(4-Methoxybenzylamino)-propan-1-ol, and how do they influence its reactivity?

The compound contains a chiral center (2R configuration), a primary alcohol group, and a 4-methoxybenzylamine moiety. The stereochemistry dictates enantioselective interactions in biological systems, while the alcohol and amine groups enable derivatization (e.g., acetylation, Schiff base formation). The methoxy group enhances lipophilicity, affecting solubility and membrane permeability in pharmacokinetic studies. Characterization via 1^1H/13^{13}C NMR and chiral HPLC is critical to confirm structure and enantiopurity .

Q. What synthetic routes are commonly used to prepare this compound?

A typical approach involves:

  • Step 1 : Enantioselective reduction of a ketone precursor (e.g., 2-(4-methoxybenzylamino)-propan-1-one) using chiral catalysts like CBS (Corey-Bakshi-Shibata) or enzymatic methods to achieve the (2R) configuration.
  • Step 2 : Protection/deprotection strategies (e.g., Boc for amine) to avoid side reactions.
  • Step 3 : Purification via column chromatography or recrystallization. Validate enantiomeric excess (ee) using polarimetry or chiral HPLC .

Q. How can researchers ensure the stability of this compound during storage?

Store the compound in airtight, light-resistant containers under inert gas (N2_2) at 2–8°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and analyze using HPLC-MS to identify degradation products (e.g., oxidation of alcohol to ketone) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved in structural elucidation?

Discrepancies may arise from dynamic effects (e.g., rotamers) or solvent impurities. Strategies include:

  • Variable-temperature NMR to observe coalescence of split peaks.
  • 2D NMR (COSY, HSQC) to confirm coupling patterns and assign signals.
  • Comparison with computational NMR predictions (DFT or machine learning tools) .

Q. What experimental design considerations are critical for studying the compound’s pharmacokinetics in vivo?

  • Use radiolabeled (e.g., 14^{14}C) or deuterated analogs for tracing.
  • Employ LC-MS/MS for quantification in plasma/tissues, optimizing extraction protocols to recover polar metabolites.
  • Account for species-specific metabolism by parallel studies in humanized liver models .

Q. How can researchers optimize enantioselective synthesis to achieve >99% ee for this compound?

  • Screen chiral catalysts (e.g., Ru-BINAP complexes) under varying temperatures and solvents (e.g., THF vs. MeCN).
  • Use kinetic resolution or asymmetric amplification techniques.
  • Monitor reaction progress via inline FTIR or Raman spectroscopy to detect intermediates .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

  • HPLC-UV/ELSD : Quantify major impurities (e.g., diastereomers, unreacted precursors).
  • GC-MS : Identify volatile byproducts (e.g., residual solvents).
  • ICP-MS : Detect heavy metal catalysts (e.g., Pd, Ru) at ppb levels.
  • Chiral SFC : Resolve enantiomeric contaminants .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Perform molecular docking (AutoDock Vina) to identify binding poses.
  • Conduct MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .

Data Analysis & Troubleshooting

Q. How to address inconsistent bioactivity results across cell-based assays?

  • Verify compound solubility (DLS for aggregation) and stability (LC-MS post-assay).
  • Normalize data using housekeeping genes (qPCR) or internal controls (e.g., ATP assays).
  • Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Implement PAT (Process Analytical Technology) for real-time monitoring.
  • Use DOE (Design of Experiments) to optimize reaction parameters (pH, temperature).
  • Establish QC criteria (e.g., ee ≥98%, purity ≥99.5%) with statistical process control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.